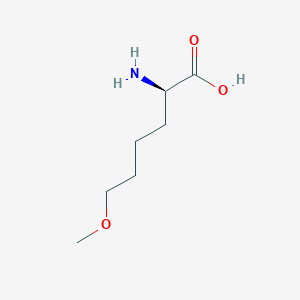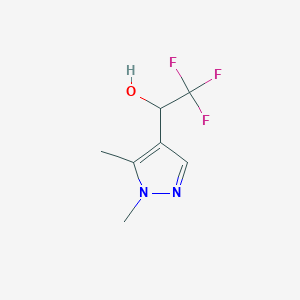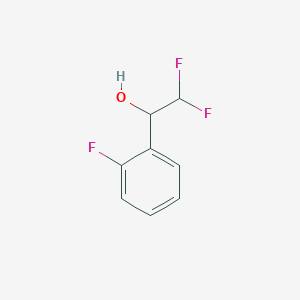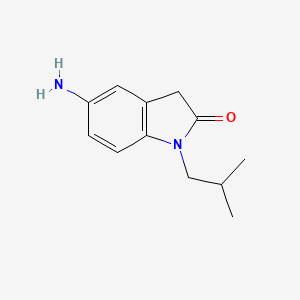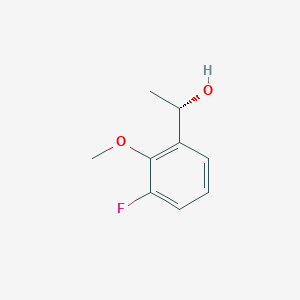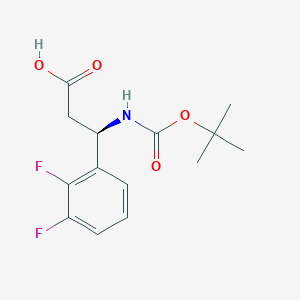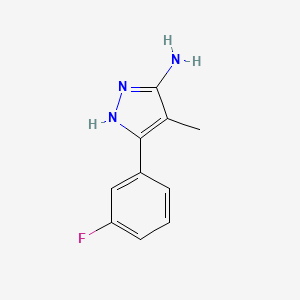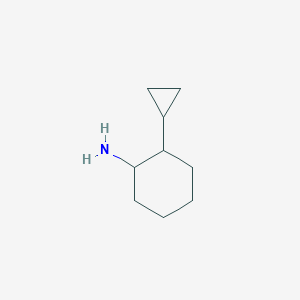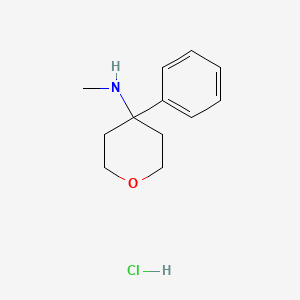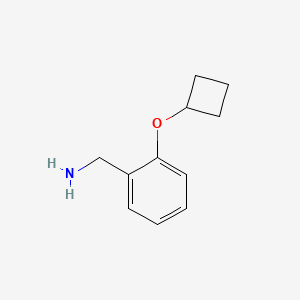
(2-Cyclobutoxyphenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Cyclobutoxyphenyl)methanamine is an organic compound characterized by a cyclobutoxy group attached to a phenyl ring, which is further connected to a methanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclobutoxyphenyl)methanamine typically involves the following steps:
Formation of the Cyclobutoxy Group: The cyclobutoxy group can be introduced to the phenyl ring through a nucleophilic substitution reaction. This involves reacting a phenol derivative with a cyclobutyl halide under basic conditions.
Introduction of the Methanamine Group: The methanamine group can be introduced via reductive amination. This involves reacting the cyclobutoxyphenyl derivative with formaldehyde and ammonia or an amine under reducing conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
(2-Cyclobutoxyphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or the methanamine group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic or quinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
(2-Cyclobutoxyphenyl)methanamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials, including polymers and coatings.
作用機序
The mechanism of action of (2-Cyclobutoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(2-Methoxyphenyl)methanamine: Similar structure but with a methoxy group instead of a cyclobutoxy group.
(2-Ethoxyphenyl)methanamine: Similar structure but with an ethoxy group instead of a cyclobutoxy group.
(2-Propoxyphenyl)methanamine: Similar structure but with a propoxy group instead of a cyclobutoxy group.
Uniqueness
(2-Cyclobutoxyphenyl)methanamine is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall behavior in various chemical and biological contexts.
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
(2-cyclobutyloxyphenyl)methanamine |
InChI |
InChI=1S/C11H15NO/c12-8-9-4-1-2-7-11(9)13-10-5-3-6-10/h1-2,4,7,10H,3,5-6,8,12H2 |
InChIキー |
JUHKDIJPAIQKKO-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)OC2=CC=CC=C2CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13623865.png)
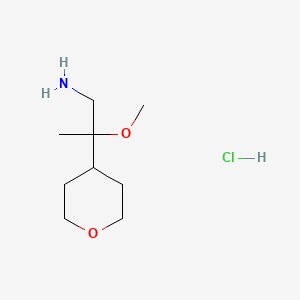
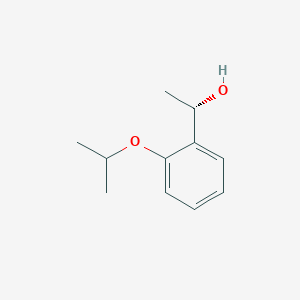
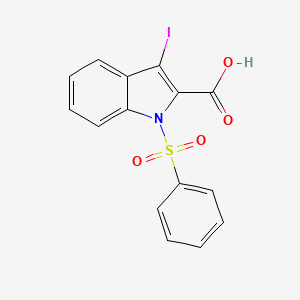
![4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol](/img/structure/B13623895.png)
